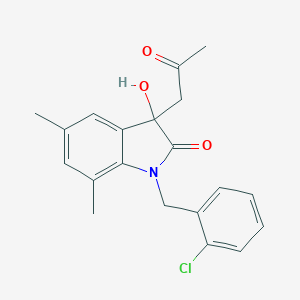

![molecular formula C15H15N3O2 B368599 N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide CAS No. 920115-28-2](/img/structure/B368599.png)

N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides . Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides . Its similarity to natural molecules led to the preparation of derivatives that can be utilized in medicinal chemistry .Chemical Reactions Analysis

Benzimidazole derivatives exert various biological effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 430.6g/mol . The molecular formula is C26H34N6 . The compound is canonicalized . The XLogP3-AA is 3.6 . The exact mass is 430.28449511 .Mechanism of Action

- Benzimidazole derivatives, such as this compound, often interact with DNA, RNA, and proteins due to their structural similarity to natural nucleotides . These interactions can influence various biological activities.

Target of Action

Biochemical Pathways

Advantages and Limitations for Lab Experiments

EF24 has several advantages for lab experiments. EF24 is a synthetic compound, which means it can be easily synthesized in large quantities with high purity. EF24 is also stable and can be stored for long periods of time without degradation. However, EF24 has some limitations for lab experiments. EF24 has low solubility in water, which can make it difficult to use in some experiments. In addition, EF24 has low bioavailability, which means it may not reach its target in vivo.

Future Directions

There are several future directions for the study of EF24. One direction is to optimize the synthesis of EF24 to improve its solubility and bioavailability. Another direction is to study the pharmacokinetics and pharmacodynamics of EF24 in vivo to determine its efficacy and toxicity. Additionally, EF24 could be studied in combination with other anti-cancer agents to determine its potential as an adjuvant therapy. Finally, EF24 could be studied in clinical trials to determine its safety and efficacy in humans.

Synthesis Methods

EF24 can be synthesized through a multi-step process that involves the reaction of several chemicals. The synthesis of EF24 involves the reaction of 2-furoic acid with ethyl chloroformate to form ethyl 2-furoyl carbonate. This intermediate is then reacted with 1-ethyl-1H-benzimidazole-2-carbaldehyde to form the final product, EF24. The synthesis of EF24 has been optimized to produce high yields and purity.

Scientific Research Applications

EF24 has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways. EF24 has also been shown to inhibit the growth and proliferation of cancer cells by affecting cell cycle progression. In addition, EF24 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name |

N-[(1-ethylbenzimidazol-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-2-18-12-7-4-3-6-11(12)17-14(18)10-16-15(19)13-8-5-9-20-13/h3-9H,2,10H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPXXHAZSJNOPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B368522.png)

![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)

![N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide](/img/structure/B368534.png)

![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methyl-N-phen ylacetamide](/img/structure/B368549.png)

![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)

![1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B368555.png)

![N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide](/img/structure/B368557.png)

![1-(2-Methoxyphenyl)-4-[1-(2-oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolid in-2-one](/img/structure/B368559.png)

![1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368563.png)

![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide](/img/structure/B368564.png)

![N,N-bis(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetam ide](/img/structure/B368565.png)